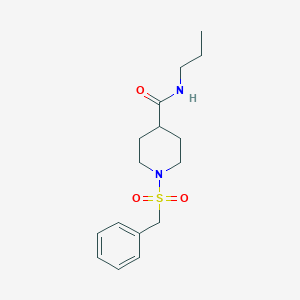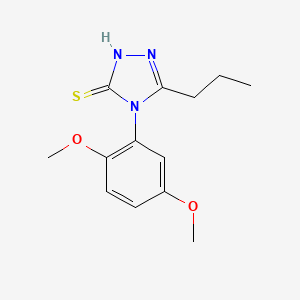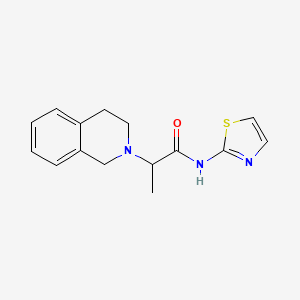![molecular formula C17H16ClN5O2 B4732996 N-(4-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide](/img/structure/B4732996.png)
N-(4-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide
Vue d'ensemble
Description
N-(4-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This molecule belongs to a class of drugs known as kinase inhibitors, which have been shown to be effective in treating a variety of diseases, including cancer and autoimmune disorders.
Mécanisme D'action
N-(4-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide works by inhibiting the activity of specific kinases, which are enzymes that play a critical role in cell signaling pathways. By inhibiting these kinases, this compound can disrupt the signaling pathways that promote the growth and survival of cancer cells and reduce the activity of immune cells that contribute to autoimmune disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell growth and survival, the reduction of inflammation, and the modulation of immune cell activity. These effects are mediated by the inhibition of specific kinases that play a critical role in these processes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide in lab experiments is its specificity for certain kinases, which allows researchers to selectively target specific signaling pathways. However, one limitation of using this compound is its potential for off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several potential future directions for research on N-(4-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide, including:
1. The development of more potent and selective kinase inhibitors based on the structure of this compound.
2. The evaluation of this compound in combination with other therapeutic agents for the treatment of cancer and autoimmune disorders.
3. The investigation of the role of specific kinases targeted by this compound in the development and progression of cancer and autoimmune disorders.
4. The identification of biomarkers that can predict the response to this compound treatment in patients with cancer and autoimmune disorders.
5. The exploration of the potential use of this compound in other diseases, such as inflammatory bowel disease and multiple sclerosis.
In conclusion, this compound is a small molecule kinase inhibitor that has shown promise in the treatment of cancer and autoimmune disorders. Its mechanism of action involves the inhibition of specific kinases that play a critical role in cell signaling pathways. While there are advantages and limitations to using this compound in lab experiments, there are several potential future directions for research on this molecule that could lead to the development of more effective therapies for a variety of diseases.
Applications De Recherche Scientifique
N-(4-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide has been extensively studied for its potential therapeutic applications in the treatment of various diseases, including cancer and autoimmune disorders. In preclinical studies, this compound has been shown to inhibit the growth of cancer cells and reduce the severity of autoimmune disorders.
Propriétés
IUPAC Name |
N-[4-[[1-(4-chlorophenyl)tetrazol-5-yl]methoxy]phenyl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O2/c1-12(24)22(2)14-7-9-16(10-8-14)25-11-17-19-20-21-23(17)15-5-3-13(18)4-6-15/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGJAOQJXPIPRNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)OCC2=NN=NN2C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{4-[(4-ethylphenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4732920.png)
![3-(benzyloxy)-N-({[4-(diethylamino)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B4732921.png)

![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4732940.png)

![3-{[(4,5-dimethyl-3-thienyl)carbonyl]amino}-2-mercapto-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B4732972.png)

![N,N'-[methylenebis(2-chloro-4,1-phenylene)]bis(2-nitrobenzamide)](/img/structure/B4732976.png)
![2-{2-[4-(2-methyl-2-buten-1-yl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B4732977.png)

![5-{3,5-dichloro-2-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4732986.png)
![3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-4-ethyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole](/img/structure/B4732992.png)


